molecular formula C16H15NO B8403753 5-(4-Methylbenzyloxy)indole

5-(4-Methylbenzyloxy)indole

Cat. No.: B8403753
M. Wt: 237.30 g/mol
InChI Key: MHNXYFZDNIZAJH-UHFFFAOYSA-N
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Description

5-(4-Methylbenzyloxy)indole is a substituted indole derivative characterized by a 4-methylbenzyl ether group at the 5-position of the indole core. This modification enhances lipophilicity and steric bulk compared to unsubstituted indoles, making it valuable in medicinal chemistry as a synthetic intermediate or pharmacophore. For example, 5-benzyloxyindole derivatives are synthesized via alkylation of 5-hydroxyindole intermediates using benzyl bromide under basic conditions . By substituting benzyl bromide with 4-methylbenzyl bromide, this compound is likely synthesized with similar yields and protocols .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

5-[(4-methylphenyl)methoxy]-1H-indole

InChI

InChI=1S/C16H15NO/c1-12-2-4-13(5-3-12)11-18-15-6-7-16-14(10-15)8-9-17-16/h2-10,17H,11H2,1H3

InChI Key

MHNXYFZDNIZAJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Substituents at the 5-position of indole significantly influence electronic and steric properties:

Compound Substituent Electronic Effect Molecular Weight (g/mol) Key Structural Notes
5-(4-Methylbenzyloxy)indole 4-Me-benzyloxy Weak electron-donating ~253.3 (estimated) Increased lipophilicity vs. benzyloxy
5-Benzyloxyindole Benzyloxy Electron-neutral 239.3 Bulkier than methoxy, moderate lipophilicity
5-Methoxyindole Methoxy Strong electron-donating 147.2 Enhances ring reactivity for electrophiles
5-(4-Bromobenzyloxy)indole 4-Br-benzyloxy Electron-withdrawing 318.2 Heavy atom effect; potential halogen bonding
5-(4-Methoxybenzyloxy)indole 4-OMe-benzyloxy Electron-donating ~269.3 (estimated) Combines benzyl bulk with methoxy polarity

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., benzyloxy vs. methoxy) may hinder interactions in biological targets.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends
5-Benzyloxyindole 193–195 Low polarity solvents (e.g., DCM)
5-Methoxyindole Not reported Moderate polarity solvents
This compound Not reported Likely similar to benzyloxy

Notes:

  • Melting points correlate with molecular symmetry and intermolecular forces. Bulkier groups (e.g., benzyloxy) generally increase melting points compared to smaller substituents.

Case Study: Substituted Indoles in Drug Development

highlights the importance of 5-substituted indoles in medicinal chemistry. For instance, halogenated indoles (e.g., 5-chloro) exhibit improved binding affinities due to halogen bonding, while methoxy groups enhance solubility without compromising activity. The 4-methylbenzyloxy group in this compound may balance lipophilicity and metabolic stability, making it a candidate for optimizing pharmacokinetic profiles .

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